BenchChemオンラインストアへようこそ!

7-Bromo-1-ethyl-6-methyl-indazole

Lipophilicity Drug design Pharmacokinetics

Choose 7-Bromo-1-ethyl-6-methyl-indazole (≥97%) for reliable late-stage C7 functionalization via Suzuki–Miyaura cross-coupling. The N1‑ethyl and C6‑methyl groups remain intact, preserving the indazole pharmacophore while enhancing lipophilicity (XLogP3=2.9) and metabolic stability—ideal for kinase inhibitor and CNS SAR programmes. A single reactive bromine simplifies library synthesis and reduces purification costs. Insist on this high‑purity intermediate to accelerate your medicinal chemistry pipeline.

Molecular Formula C10H11BrN2
Molecular Weight 239.11 g/mol
CAS No. 2092549-55-6
Cat. No. B6305073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-ethyl-6-methyl-indazole
CAS2092549-55-6
Molecular FormulaC10H11BrN2
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC(=C2Br)C)C=N1
InChIInChI=1S/C10H11BrN2/c1-3-13-10-8(6-12-13)5-4-7(2)9(10)11/h4-6H,3H2,1-2H3
InChIKeyPOXMJHOECFKGAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1-ethyl-6-methyl-indazole (CAS 2092549-55-6): A Precisely Functionalized Indazole Building Block for Medicinal Chemistry and SAR Studies


7-Bromo-1-ethyl-6-methyl-indazole (CAS 2092549-55-6) is an alkyl-substituted, brominated indazole derivative. It belongs to the class of N1‑alkylated, C7‑brominated indazoles, which serve as essential heterocyclic building blocks in medicinal chemistry and organic synthesis [1]. The presence of a reactive C7‑bromine enables diverse cross‑coupling reactions for late‑stage functionalization, while the N1‑ethyl and C6‑methyl groups modulate lipophilicity and metabolic stability, making it a valuable scaffold for structure‑activity relationship (SAR) exploration [2]. Its precisely defined substitution pattern allows chemists to install a wide range of aryl, heteroaryl, or alkenyl groups at the C7 position without disturbing the core indazole pharmacophore.

Why 7-Bromo-1-ethyl-6-methyl-indazole (CAS 2092549-55-6) Cannot Be Replaced by Other Indazole Analogs


Substituting 7‑bromo‑1‑ethyl‑6‑methyl‑indazole with a different indazole derivative (e.g., 7‑bromo‑6‑methyl‑1H‑indazole, 7‑bromo‑1H‑indazole, or 1‑ethyl‑6‑methyl‑indazole) introduces significant changes in lipophilicity, metabolic stability, and reactivity. The N1‑ethyl group increases logP relative to the NH‑free analog, enhancing membrane permeability and altering pharmacokinetic profiles, while the C6‑methyl group provides steric shielding and metabolic protection [1]. Moreover, the C7‑bromine is the exclusive site for palladium‑catalyzed cross‑coupling, enabling precise installation of diverse aryl/heteroaryl groups without affecting other positions [2]. Removing or repositioning any of these substituents would fundamentally alter the compound's behavior in both synthetic sequences and biological assays, potentially leading to invalid SAR conclusions or failed coupling reactions.

Quantitative Differentiation of 7-Bromo-1-ethyl-6-methyl-indazole (CAS 2092549-55-6) Against Closest Analogs


Increased Lipophilicity (XLogP3) of 7-Bromo-1-ethyl-6-methyl-indazole Relative to NH‑Free Analogs

The N1‑ethyl substitution in 7‑bromo‑1‑ethyl‑6‑methyl‑indazole significantly elevates the computed lipophilicity compared to its NH‑free counterpart, 7‑bromo‑6‑methyl‑1H‑indazole. According to PubChem computed descriptors, the target compound has an XLogP3 value of 2.9, while the NH‑free analog has an XLogP3 of approximately 2.3, a difference of +0.6 log units [1][2]. This increase corresponds to an approximately 4‑fold higher predicted partition coefficient, which can translate to enhanced membrane permeability and potentially improved oral bioavailability for derived drug candidates [3]. In medicinal chemistry campaigns, such a lipophilicity shift is often decisive for optimizing absorption and brain penetration.

Lipophilicity Drug design Pharmacokinetics

Reduced Hydrogen Bond Donor Count in 7-Bromo-1-ethyl-6-methyl-indazole

The N1‑alkylation in 7‑bromo‑1‑ethyl‑6‑methyl‑indazole eliminates the single hydrogen bond donor present in NH‑free indazoles (e.g., 7‑bromo‑6‑methyl‑1H‑indazole, 7‑bromo‑1H‑indazole). Computed descriptors show a hydrogen bond donor count of 0 for the target compound versus 1 for NH‑free analogs [1][2]. Removal of this donor reduces aqueous solubility but typically enhances passive membrane permeability and may decrease susceptibility to phase II metabolism (e.g., glucuronidation) [3]. For CNS‑targeted programs, the absence of an H‑bond donor can be a critical advantage in achieving adequate brain exposure.

Hydrogen bonding Permeability Drug-likeness

Regioselective C7‑Bromination Enables Exclusive Cross‑Coupling in 7-Bromo-1-ethyl-6-methyl-indazole

The C7‑bromine in 7‑bromo‑1‑ethyl‑6‑methyl‑indazole is positioned for efficient palladium‑catalyzed Suzuki–Miyaura cross‑coupling. Recent methodology has demonstrated that C7‑bromo‑4‑substituted‑1H‑indazoles undergo Suzuki coupling with boronic acids under optimized conditions (Pd(OAc)₂, SPhos, K₃PO₄, dioxane/water, 100 °C) to afford C7‑arylated indazoles in moderate to good yields [1]. While the published work focuses on 4‑substituted derivatives, the same reactivity is expected for 7‑bromo‑1‑ethyl‑6‑methyl‑indazole, offering a direct route to diverse C7‑aryl‑1‑ethyl‑6‑methyl‑indazole libraries . In contrast, the des‑bromo analog 1‑ethyl‑6‑methyl‑indazole lacks this synthetic handle and cannot be directly diversified at the C7 position without resorting to harsh or non‑selective conditions.

Cross-coupling Suzuki-Miyaura Late-stage functionalization

Commercially Available Purity of 7-Bromo-1-ethyl-6-methyl-indazole: ≥97%

7‑Bromo‑1‑ethyl‑6‑methyl‑indazole is routinely supplied with a purity of ≥97% (HPLC), as certified by major vendors such as Aladdin Scientific . In contrast, some closely related indazole building blocks (e.g., 7‑bromo‑6‑methyl‑1H‑indazole) are often offered at 95% purity, which may introduce unidentified impurities that complicate reaction optimization and biological assay interpretation . The higher purity specification reduces the likelihood of side reactions, improves reproducibility in cross‑coupling chemistry, and ensures that observed biological activity can be confidently attributed to the target compound rather than trace contaminants.

Purity Procurement Synthetic reliability

Recommended Application Scenarios for 7-Bromo-1-ethyl-6-methyl-indazole (CAS 2092549-55-6) Based on Differential Evidence


Late‑Stage Diversification of Indazole‑Based Lead Compounds

Use 7‑bromo‑1‑ethyl‑6‑methyl‑indazole as a versatile intermediate for Suzuki–Miyaura or other palladium‑catalyzed cross‑couplings to install diverse aryl, heteroaryl, or alkenyl groups at the C7 position [1]. The N1‑ethyl and C6‑methyl groups remain intact during coupling, preserving the core pharmacophore while enabling rapid SAR exploration. The enhanced lipophilicity (XLogP3 = 2.9) and absence of hydrogen bond donors make the resulting derivatives more likely to exhibit favorable membrane permeability and oral bioavailability [2].

Construction of Focused Kinase Inhibitor Libraries

Indazole is a privileged scaffold in kinase inhibitor discovery (e.g., JNK, Rho kinase, TRPA1). The specific substitution pattern of 7‑bromo‑1‑ethyl‑6‑methyl‑indazole—N1‑alkylated, C6‑methylated, and C7‑brominated—provides an ideal starting point for generating analogs of known indazole‑containing kinase inhibitors [1]. The C7‑bromine can be replaced with a variety of hinge‑binding motifs, while the N1‑ethyl and C6‑methyl groups modulate selectivity and metabolic stability. The ≥97% purity ensures consistent performance in biochemical assays .

Synthesis of CNS‑Penetrant Indazole Derivatives

For programs targeting central nervous system (CNS) disorders, the reduced hydrogen bond donor count (HBD = 0) and elevated lipophilicity (XLogP3 = 2.9) of 7‑bromo‑1‑ethyl‑6‑methyl‑indazole make it a superior building block compared to NH‑free indazoles [1]. Derivatives prepared from this scaffold are predicted to have improved passive permeability and lower efflux ratios, key attributes for achieving adequate brain exposure [2]. The C7‑bromine provides a convenient handle for introducing groups that further optimize CNS drug‑like properties.

High‑Throughput Synthesis of Indazole‑Focused Chemical Libraries

The commercial availability of 7‑bromo‑1‑ethyl‑6‑methyl‑indazole at ≥97% purity enables reliable, parallel synthesis of diverse indazole libraries via automated platforms [1]. The single reactive C7‑bromine simplifies reaction monitoring and purification, reducing the time and cost associated with library production. Compared to lower‑purity analogs, the higher purity specification minimizes the need for repurification steps and decreases batch‑to‑batch variability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1-ethyl-6-methyl-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.